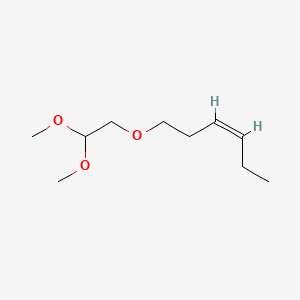aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-59-2](/img/structure/B12645544.png)
CarbaMic acid, N-[5-[[(2-nitrophenyl)sulfonyl](2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamic acid ester, a nitrophenyl sulfonyl group, and a phenylethyl amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a primary amine with a carbamoyl chloride to form the carbamate ester. The nitrophenyl sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group. The phenylethyl group is usually added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the following steps:
Preparation of Carbamoyl Chloride: Reacting phosgene with a primary amine.
Formation of Carbamate Ester: Reacting the carbamoyl chloride with tert-butyl alcohol.
Sulfonylation: Introducing the nitrophenyl sulfonyl group using a sulfonyl chloride.
Nucleophilic Substitution: Adding the phenylethyl group through a nucleophilic substitution reaction.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates and sulfonamides.
Aplicaciones Científicas De Investigación
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-[5-amino-3-(2-aminoethyl)pentyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1S)-5-amino-1-[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]pentyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester is unique due to the presence of the nitrophenyl sulfonyl group, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for specific interactions with biological targets, making it valuable for research in medicinal chemistry and biochemistry.
Propiedades
Número CAS |
1402612-59-2 |
|---|---|
Fórmula molecular |
C24H33N3O6S |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
tert-butyl N-[5-[(2-nitrophenyl)sulfonyl-(2-phenylethyl)amino]pentyl]carbamate |
InChI |
InChI=1S/C24H33N3O6S/c1-24(2,3)33-23(28)25-17-10-5-11-18-26(19-16-20-12-6-4-7-13-20)34(31,32)22-15-9-8-14-21(22)27(29)30/h4,6-9,12-15H,5,10-11,16-19H2,1-3H3,(H,25,28) |
Clave InChI |
YMSSEXNCRPGJMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)


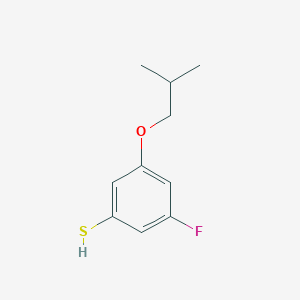
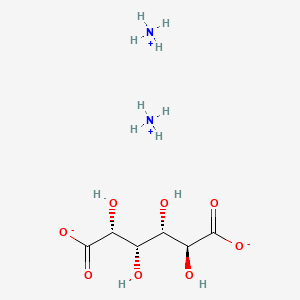

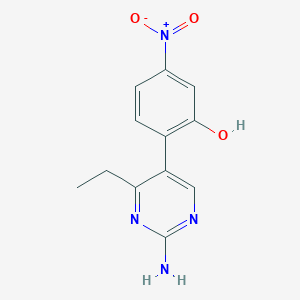
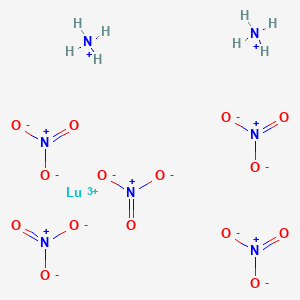

![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
